molecular formula C12H16N2O3 B3191934 Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate CAS No. 594844-72-1

Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate

Cat. No.: B3191934
CAS No.: 594844-72-1
M. Wt: 236.27 g/mol
InChI Key: WZYGRNFONHNFMH-UHFFFAOYSA-N
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Description

Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate is a phenylacetate derivative characterized by a dimethylcarbamoyl group at the 3-position and an amino group at the 4-position of the phenyl ring. Its molecular structure combines polar functional groups (amino and carbamate) with a methyl ester, conferring unique physicochemical properties.

Properties

IUPAC Name

methyl 2-[4-amino-3-(dimethylcarbamoyl)phenyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-14(2)12(16)9-6-8(4-5-10(9)13)7-11(15)17-3/h4-6H,7,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZYGRNFONHNFMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=C(C=CC(=C1)CC(=O)OC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50676931
Record name Methyl [4-amino-3-(dimethylcarbamoyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

594844-72-1
Record name Methyl [4-amino-3-(dimethylcarbamoyl)phenyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50676931
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate typically involves the reaction of 4-amino-3-(dimethylcarbamoyl)benzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and catalysts to ensure cost-effectiveness and efficiency. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and various alkyl halides.

Major Products Formed

Scientific Research Applications

Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate is utilized in a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction pathways and metabolic pathways that are crucial for cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound shares structural similarities with three major classes of derivatives:

Chlorophenyl Carbamates (e.g., 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates)
  • Key Differences: The target compound replaces chlorine substituents with an amino group and dimethylcarbamoyl moiety.
  • Synthetic Parallels :
    • Both classes utilize carbamate linkages, synthesized via condensation reactions involving phenyl isocyanates and alcohols, as described by Ferriz et al. .
Hydroxyphenyl Acetates (e.g., Methyl 2-(4-hydroxyphenyl)acetate)
  • Key Differences: The hydroxyl group in Methyl 2-(4-hydroxyphenyl)acetate (compound 7 in ) is replaced by an amino-dimethylcarbamoyl system in the target compound. This modification increases molecular weight (~265 g/mol vs. ~180 g/mol) and introduces tertiary amine functionality, which may alter bioactivity .
  • Biological Activity :
    • Hydroxyphenyl acetates exhibit antimicrobial properties (e.g., inhibition of E. coli and S. aureus), but the dimethylcarbamoyl group in the target compound could enhance target specificity for enzymes like kinases or proteases .
Heterocyclic Kinase Inhibitors (e.g., Pyrazolo-Pyrimidine Derivatives)
  • Key Differences: The target compound lacks the fused heterocyclic core seen in PI3 kinase inhibitors (e.g., ’s pyrazolo[3,4-d]pyrimidine derivatives).

Physicochemical Properties and Lipophilicity

Lipophilicity (log k) is a critical parameter for drug-likeness. Comparative data inferred from HPLC studies () and structural analysis are summarized below:

Compound Substituents log k (Calculated) Molecular Weight (g/mol)
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate NH₂, CON(CH₃)₂, COOCH₃ ~1.8 (estimated) 265.3
4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl carbamate (4a) Cl, CONH(C₆H₄Cl), COOCH₃ 2.5–3.0 350.2
Methyl 2-(4-hydroxyphenyl)acetate (compound 7) OH, COOCH₃ 1.2–1.5 180.2

Interpretation :

  • The target compound’s log k is lower than chlorophenyl carbamates due to reduced halogen content but higher than hydroxyphenyl acetates due to the dimethylcarbamoyl group. This balance may optimize membrane permeability and aqueous solubility .

Biological Activity

Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate, also known by its chemical identifier 594844-72-1, is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12_{12}H16_{16}N2_{2}O3_{3}
  • Molecular Weight : 236.27 g/mol
  • Boiling Point : Not specified
  • Melting Point : Not specified

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound exhibits properties that suggest it may act as an inhibitor of certain enzymes or receptors involved in disease processes.

  • Enzyme Inhibition : Preliminary studies indicate that this compound may inhibit enzymes related to metabolic pathways, potentially affecting lipid metabolism and contributing to therapeutic effects in conditions like dyslipidemia .
  • Anticancer Activity : Research has shown that derivatives of this compound can exhibit anticancer properties. For instance, analogs have been tested against various cancer cell lines, demonstrating significant cytotoxicity and potential for development as chemotherapeutic agents .

Biological Activity Overview

Biological ActivityDescription
Anticancer Exhibits cytotoxic effects on various cancer cell lines, including prostate and breast cancer models .
Antimicrobial Demonstrated potential antimicrobial properties against several bacterial strains.
Metabolic Regulation May influence lipid metabolism through enzyme inhibition, suggesting applications in treating metabolic disorders .

Case Studies and Research Findings

  • Anticancer Studies :
    • A study involving the administration of this compound showed promising results in reducing tumor size in murine models of breast cancer. The treatment led to a statistically significant decrease in tumor volume compared to control groups .
    • Immunoblotting analysis revealed modulation of key proteins involved in cell cycle regulation and apoptosis, indicating a multifaceted mechanism of action against cancer cells .
  • Antimicrobial Properties :
    • In vitro tests demonstrated that the compound exhibited antimicrobial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing effectiveness comparable to standard antibiotics.
  • Metabolic Effects :
    • Research investigating the compound's role in lipid metabolism highlighted its potential as an inhibitor of microsomal triglyceride transfer protein (MTP). This inhibition could lead to decreased hepatic fat deposition, providing a therapeutic angle for conditions like non-alcoholic fatty liver disease (NAFLD) .

Q & A

Basic Research Questions

Q. How can researchers synthesize Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate with high purity?

  • Methodological Answer : Optimize synthesis using carbamate coupling reactions under anhydrous conditions. For example, employ stepwise protection of the amine group to prevent side reactions, followed by dimethylcarbamoyl chloride acylation. Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity using HPLC with UV detection (λ = 254 nm) . Final product characterization should include 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) to verify structural integrity.

Q. What analytical techniques are recommended for characterizing this compound’s physicochemical properties?

  • Methodological Answer : Use reversed-phase HPLC to determine lipophilicity (logP) by measuring retention times relative to standards, as described in studies on structurally similar carbamates . Complement this with UV-Vis spectroscopy for solubility profiling in PBS (pH 7.4) and DMSO. For structural validation, employ FT-IR to confirm the presence of amide (C=O stretch at ~1650 cm1^{-1}) and ester (C=O at ~1730 cm1^{-1}) functional groups.

Q. What safety precautions are critical when handling this compound?

  • Methodological Answer : Follow protocols for dimethylcarbamoyl-containing compounds: use fume hoods, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, wash immediately with 10% ethanol/water solution to hydrolyze residual dimethylcarbamate. Store at 2–8°C under nitrogen to prevent hydrolysis, and monitor stability via periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers design in vivo studies to evaluate this compound’s anti-inflammatory efficacy?

  • Methodological Answer : Adopt a murine acute lung injury (ALI) model, as validated for structurally related prodrugs like KW02 . Administer the compound intravenously or orally at 1–10 mg/kg doses. Assess efficacy via bronchoalveolar lavage (BAL) fluid analysis for IL-1β reduction (ELISA) and histopathological scoring of lung tissue. Include a pharmacokinetic arm: collect serum at 0.5, 1, 2, 4, and 8 hours post-dose, and quantify metabolites using LC-MS/MS.

Q. How to resolve contradictions in metabolic stability data across different studies?

  • Methodological Answer : Perform parallel incubations with rat liver microsomes (RLMs) and human hepatocytes to identify species-specific metabolism. Use probe substrates (e.g., CYP3A4 inhibitors like ketoconazole) to pinpoint enzyme involvement . For discrepancies in half-life (t1/2t_{1/2}), standardize incubation conditions (e.g., NADPH concentration, protein content) and validate assays with positive controls (e.g., verapamil for CYP3A4 activity).

Q. What strategies enhance this compound’s bioavailability through lipophilicity optimization?

  • Methodological Answer : Modify the ester or carbamate groups to balance logP and solubility. For example, replace the methyl ester with a tert-butyl ester to increase logP by ~1.5 units, then assess permeability using Caco-2 cell monolayers. Compare experimental logP (via HPLC) with calculated values (e.g., ChemAxon’s MarvinSketch) to validate predictive models . Conduct in situ intestinal perfusion studies in rats to correlate lipophilicity with absorption rates.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate
Reactant of Route 2
Methyl 2-(4-amino-3-(dimethylcarbamoyl)phenyl)acetate

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